Deamido Nad sodium salt

Descripción general

Descripción

El dinucleótido de adenina y ácido nicotínico sódico (NAAD sódico) es un precursor funcional del dinucleótido de adenina y nicotinamida (NAD). Es un sustrato para la nicotinamida adenina dinucleótido sintetasa dependiente de glutamina y se utiliza para estudiar la estructura de las adenyliltransferasas de mononucleótido de nicotinato . El NAAD sódico juega un papel crucial en la biosíntesis de NAD, que es esencial para varios procesos metabólicos en las células.

Mecanismo De Acción

El NAAD sódico ejerce sus efectos actuando como un precursor del dinucleótido de adenina y nicotinamida. Se convierte en dinucleótido de adenina y nicotinamida mediante la acción de las nicotinamida adenina dinucleótido sintetasas. El dinucleótido de adenina y nicotinamida participa luego en varias vías metabólicas, incluida la glucólisis, el ciclo del ácido tricarboxílico y la fosforilación oxidativa . También sirve como sustrato para enzimas como las sirtuinas y las poli(ADP-ribosa) polimerasas, que están involucradas en la señalización celular y la reparación del ADN .

Análisis Bioquímico

Biochemical Properties

Deamido Nad sodium salt interacts with several enzymes and proteins. It serves as a substrate for glutamine-dependent NAD+ synthetase . This interaction is essential for the synthesis of NAD+, a crucial coenzyme involved in numerous metabolic reactions .

Cellular Effects

In peripheral blood mononuclear cells (PBMC), this compound is expected to be produced in the biosynthesis of NAD+ from tryptophan and NA2 . It influences cellular function by participating in the synthesis of NAD+, which is vital for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for glutamine-dependent NAD+ synthetase . This enzyme catalyzes the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP . This compound can bind to this enzyme, facilitating the production of NAD+ .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that in mice, when nicotinic acid (NA) is provided by oral gavage, liver NA peaked in 15 minutes. Hepatic NA appearance is followed by an expected peak of this compound at 1 hour post gavage and a rise in hepatic NAD+ from 990 baseline to 2200 at 2 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, this compound is reported in mouse liver when 500 mg/kg of radioactive nicotinamide (Nam) is injected intraperitoneally (IP) into the body cavity of mice . More comprehensive studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is involved in the NAD+ synthesis pathway . It interacts with the enzyme glutamine-dependent NAD+ synthetase, which catalyzes the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El NAAD sódico se puede sintetizar a través de la amidación del dinucleótido de adenina y ácido nicotínico (NAAD) utilizando nicotinamida adenina dinucleótido sintetasas. Esta reacción implica la conversión de dinucleótido de adenina y ácido nicotínico en dinucleótido de adenina y nicotinamida en presencia de glutamina .

Métodos de producción industrial

En entornos industriales, el NAAD sódico se produce mediante la conversión enzimática de dinucleótido de adenina y ácido nicotínico a dinucleótido de adenina y nicotinamida utilizando nicotinamida adenina dinucleótido sintetasas. El proceso implica el uso de enzimas específicas y condiciones de reacción controladas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El NAAD sódico experimenta varias reacciones químicas, que incluyen:

Reacciones de oxidación-reducción: El NAAD sódico participa en reacciones redox, donde actúa como un transportador de electrones en las vías metabólicas.

Reacciones de sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Reacciones de oxidación-reducción: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.

Reacciones de sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.

Principales productos formados

Reacciones de oxidación-reducción: Los principales productos incluyen formas reducidas de NAAD sódico, como el dinucleótido de adenina y nicotinamida.

Reacciones de sustitución: Los productos dependen de los sustituyentes introducidos durante la reacción.

Aplicaciones Científicas De Investigación

El NAAD sódico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

El NAAD sódico es similar a otros precursores del dinucleótido de adenina y nicotinamida, como el nicotinamida ribósido y el ácido nicotínico ribósido. es único en su papel como sustrato para las nicotinamida adenina dinucleótido sintetasas y su participación en la biosíntesis del dinucleótido de adenina y nicotinamida . Otros compuestos similares incluyen:

Nicotinamida ribósido: Un precursor del dinucleótido de adenina y nicotinamida que se utiliza en la investigación relacionada con trastornos metabólicos.

Ácido nicotínico ribósido: Otro precursor del dinucleótido de adenina y nicotinamida con aplicaciones similares.

El NAAD sódico destaca por su papel específico en la biosíntesis del dinucleótido de adenina y nicotinamida y su uso en el estudio de la estructura de las adenyliltransferasas de mononucleótido de nicotinato .

Actividad Biológica

Deamido NAD sodium salt (NAAD) is a derivative of nicotinamide adenine dinucleotide (NAD) that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a functional precursor to NAD+, involved in crucial cellular processes such as energy metabolism, DNA repair, and cellular signaling. Its chemical structure is represented by the molecular formula with a molecular weight of 686.39 g/mol .

This compound serves as a substrate for glutamine-dependent NAD+ synthetase, facilitating the biosynthesis of NAD+ from nicotinic acid mononucleotide (NaMN) and ATP. This enzymatic reaction is critical for maintaining cellular NAD+ levels, which are essential for various metabolic pathways .

Enzymatic Pathway

The conversion of NaMN to NAAD involves several key enzymes:

- Nicotinate Mononucleotide Adenylyltransferase (NMNAT) : Catalyzes the conversion of NaMN to NAAD.

- NAD+ Synthetase : Further converts NAAD to NAD+ using ATP as a phosphate donor .

Biological Functions

- Energy Metabolism : NAAD is integral in oxidative phosphorylation, contributing to ATP production.

- DNA Repair : It acts as a substrate for poly(ADP-ribose) polymerases (PARPs), which are crucial for repairing DNA damage .

- Cellular Signaling : NAAD influences calcium signaling pathways and immune responses .

Research Findings

Recent studies have highlighted the protective roles of NAAD in various biological contexts:

- Neuroprotection : Enhancing NAD+ levels through NAAD has been shown to reduce oxidative stress in neuronal tissues, potentially mitigating neurodegenerative conditions .

- Immune Regulation : NAAD and its metabolites modulate immune responses by influencing the activity of immune cells .

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that administration of NAAD in mice led to significant increases in NAD+ levels in the brain, correlating with reduced markers of oxidative damage following induced stress .

| Parameter | Control Group | NAAD Treatment Group |

|---|---|---|

| NAD+ Levels (nmol/mg) | 990 | 2200 |

| Oxidative Damage Marker | High | Low |

Case Study 2: Immune Response Modulation

Another investigation examined the effects of NAAD on immune cell activation. Mice treated with NAAD exhibited enhanced T-cell responses compared to controls, indicating its potential role as an immunomodulator .

| Immune Response Metric | Control Group | NAAD Treatment Group |

|---|---|---|

| T-cell Activation (%) | 50 | 80 |

Propiedades

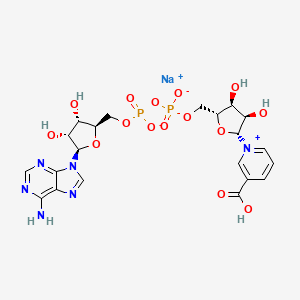

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O15P2.Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33;/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHLUTZTSGEADU-RHANTIMGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6NaO15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-30-5 | |

| Record name | Nicotinic acid adenine dinucleotide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.